Manganese silicate

Description

Evolution of Research Paradigms in Manganese Silicate (B1173343) Chemistry

The scientific understanding of manganese silicate has evolved significantly from its initial identification in mineralogical studies to its current status as a versatile material with multifaceted applications.

Historically, research was primarily centered on the geological and mineralogical aspects of naturally occurring manganese silicates like rhodonite and tephroite. mindat.orgarizona.edu Early studies focused on their crystal structures, physical properties, and their roles in the formation of manganese ore deposits. yskw.ac.cnnsw.gov.au The primary investigative techniques were classical mineralogical and petrological analyses.

The paradigm shifted with the advancement of materials science and solid-state chemistry. Researchers began to explore the synthesis of manganese silicates with controlled stoichiometries and structures. This led to the development of various synthetic methodologies, including solid-state reactions at high temperatures, hydrothermal synthesis, and sol-gel processes. laboratorynotes.com The focus expanded to include the investigation of their magnetic, electrical, and catalytic properties.

In recent years, the advent of nanoscience and nanotechnology has revolutionized manganese silicate research. The ability to synthesize manganese silicate nanoparticles, nanosheets, and other nanostructures has opened up new avenues for exploration. sciopen.comacs.org Contemporary research is heavily focused on harnessing the unique properties of these nanomaterials for applications in energy storage, catalysis, and biomedicine. sciopen.comepa.gov

Scope and Significance of Contemporary Manganese Silicate Investigations

Current research into manganese silicate compounds is broad and impactful, spanning multiple cutting-edge scientific and technological domains. The significance of these investigations lies in the potential of manganese silicates to address critical challenges in energy, environment, and healthcare.

Energy Storage: A significant area of contemporary research is the application of manganese silicates as electrode materials for lithium-ion batteries (LIBs) and supercapacitors. smolecule.com Manganese silicate possesses a high theoretical capacity for lithium storage, potentially leading to batteries with longer lifespans. smolecule.com Its structural stability during charge and discharge cycles is another crucial advantage for battery performance. smolecule.com Manganese silicate nanosheets, in particular, have demonstrated high specific capacitance, making them promising for supercapacitor applications. acs.org

Catalysis: Manganese-containing porous silicates are being extensively studied as catalysts for various chemical transformations. epa.gov Their catalytic activity is attributed to the presence of manganese active sites within the silicate framework. epa.govdesy.de These materials have shown promise in environmentally benign catalysis, including oxidation reactions and the degradation of organic pollutants. epa.govnih.gov For instance, iron-manganese silicate has been shown to be an effective catalyst for the ozonation of acrylic acid in water treatment. nih.gov

Biomedical Applications: The biocompatibility and unique magnetic properties of manganese silicate nanoparticles have made them attractive candidates for biomedical applications. sciopen.com They are being investigated as contrast agents for T1-weighted magnetic resonance imaging (MRI) due to their ability to be responsive to the tumor microenvironment. rsc.orgnih.gov Furthermore, their porous structure allows for their use as drug delivery carriers for targeted cancer therapy. sciopen.comnih.gov

Advanced Ceramics and Materials: Silicate-manganese ceramics exhibit desirable properties such as wear resistance, heat resistance, and acid resistance. v-progress.com These materials can be used to protect steel structures from heat, abrasion, and corrosion, finding applications in demanding industrial environments. v-progress.com

Interdisciplinary Contributions to Manganese Silicate Science

The advancement of manganese silicate science is a testament to the power of interdisciplinary collaboration, with contributions from chemistry, physics, materials science, geology, and medicine.

Chemistry: Chemists are at the forefront of designing and synthesizing novel manganese silicate structures with tailored properties. This includes developing new synthetic routes to control the size, shape, and porosity of manganese silicate nanomaterials. rsc.orgnih.gov

Physics: Physicists contribute to understanding the fundamental physical properties of manganese silicates, such as their magnetic behavior, electronic structure, and thermal stability. researchgate.net Techniques like X-ray diffraction and spectroscopy are crucial for characterizing the atomic and electronic structures of these materials. desy.de

Materials Science: Materials scientists focus on processing manganese silicates into functional materials and devices. This involves fabricating electrodes for batteries and supercapacitors, developing catalytic converters, and creating new ceramic composites. v-progress.comacs.org

Geology and Mineralogy: Geologists and mineralogists provide insights into the natural formation and occurrence of manganese silicate minerals. arizona.eduyskw.ac.cn Their understanding of mineral chemistry and phase equilibria in geological systems informs the synthesis of new materials. arizona.edu

Medicine and Biomedical Engineering: The medical and biomedical engineering fields are exploring the application of manganese silicate nanoparticles in diagnostics and therapeutics. sciopen.comresearchgate.net This includes in-vitro and in-vivo studies to evaluate their efficacy and biocompatibility as MRI contrast agents and drug delivery systems. rsc.orgnih.gov

This interdisciplinary approach is crucial for translating fundamental scientific discoveries into practical applications that can benefit society.

Detailed Research Findings

| Area of Research | Key Findings | Potential Applications |

|---|---|---|

| Energy Storage | Manganese silicate exhibits a high theoretical capacity for lithium storage and good structural stability during charge/discharge cycles. smolecule.com Nanosheet morphologies provide a high specific capacitance of 514 F·g–1 at 0.5 A·g–1. acs.org | High-performance lithium-ion batteries and supercapacitors. smolecule.comacs.org |

| Catalysis | Manganese-containing porous silicates act as effective heterogeneous catalysts for oxidation reactions and degradation of pollutants. epa.govnih.gov The catalytic activity is linked to framework manganese. desy.de | Environmentally friendly chemical synthesis and water purification. epa.govnih.gov |

| Biomedicine | Manganese silicate nanoparticles are biocompatible and show pH/GSH-responsive T1-weighted MRI contrast enhancement. rsc.org Their mesoporous structure allows for drug loading and controlled release. nih.gov | Tumor diagnosis and targeted drug delivery. sciopen.comrsc.orgnih.gov |

| Advanced Ceramics | Silicate-manganese ceramics possess high wear resistance, thermal stability up to 1150 °C, and acid resistance. v-progress.com | Protective coatings and components for industrial applications. v-progress.com |

Properties

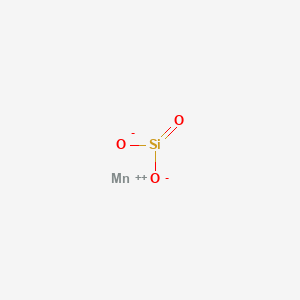

IUPAC Name |

dioxido(oxo)silane;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTZLJPZXLHCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929107 | |

| Record name | Manganese(2+) oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.021 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7759-00-4, 13568-32-6 | |

| Record name | Manganese silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(2+) silicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5ZUV8923 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Growth Mechanisms of Manganese Silicate

Hydrothermal Synthesis of Manganese Silicate (B1173343) Phases

Hydrothermal synthesis is a widely utilized method for producing inorganic materials, including silicates, oxides, ceramics, metals, alloys, and composites, with superior properties such as high purity, phase stability, tailorable particle size, and controllable morphologies sci-hub.se. This method involves the direct formation of crystals from solutions in aqueous media at elevated temperatures and pressures sci-hub.se. The hydrothermal approach offers advantages in regulating the rate, uniformity of nucleation, growth, and aging processes, allowing for precise control over the formation of nanoparticles researchgate.net.

Influence of Precursor Stoichiometry and Solution Chemistry

The characteristics of the precursors and the solution chemistry play a significant role in determining the resulting manganese silicate phase and morphology during hydrothermal synthesis. For instance, the phase transformations in manganese oxides with temperature variation depend on the precursors used, their stoichiometry, particle size, and morphology scielo.br. Controlling temperature and precursors during microwave-assisted hydrothermal synthesis can lead to different phases and morphologies of manganese oxide scielo.br.

The concentration ratio of ions in the solution can influence the nucleation process. Studies on other metal sulfides, like iron sulfide (B99878) (FeS), have shown that the stoichiometry of the iron and sulfide components in solution can differ from that in the formed particles, and the initial stages of nucleation are affected by solution composition nih.gov. For example, FeS nucleation is generally more favorable in an excess of sulfide compared to iron nih.gov. While this specifically relates to sulfides, it highlights the general principle that solution stoichiometry is a critical factor in the initial cluster formation and subsequent nucleation in hydrothermal processes.

The pH of the solution is also a critical factor in hydrothermal synthesis, influencing surface charge and potentially leading to incongruent dissolution of cationic species in mixed-metal oxide systems sci-hub.se. This underscores the importance of controlling cation concentration to maintain the stoichiometry of each component during synthesis sci-hub.se.

Kinetic Control in Hydrothermal Manganese Silicate Crystallization

Kinetic processes, alongside thermodynamic driving forces, govern chemical reactions in materials, especially metastable ones researchgate.net. In crystallization, kinetic control can be significant, particularly when a change in conformation is required for a phase to crystallize scispace.com. The size of nanoparticles in a hydrothermal reaction is controlled by the nucleation and grain growth processes researchgate.net. Factors such as temperature, time of crystallization, and heating technologies like microwave-assisted synthesis can play important roles in controlling particle size and distribution acs.org. Different heating procedures in hydrothermal synthesis can influence the formation of various manganese species within a silicate framework and affect crystal size acs.org.

Mechanistic Pathways of Manganese Silicate Nucleation and Growth

Crystallization from solution can occur through various pathways, including classical nucleation theory and non-classical mechanisms such as the aggregation of preformed ion clusters or nanoparticles osti.govleeds.ac.uk. Hydrothermal synthesis allows for the direct formation of crystals from solutions sci-hub.se.

In some hydrothermal reactions, the formation process can involve the transformation of initial bulk materials into nanoparticles through processes like de-intercalation of molecules and phase transformations mdpi.com. For example, in the synthesis of Mn-doped Zn2SiO4, bulk materials initially form and then gradually turn into nanoparticles as water molecules de-intercalate, accompanied by a phase transformation mdpi.com.

Heterogeneous nucleation and growth can also play a role, particularly when synthesis occurs on the surface of other materials acs.org. The interaction between different components in the solution and the surface can regulate nucleation by influencing the local saturation ratio acs.org. Crystal growth can occur through mechanisms like epitaxial growth and crystallization by particle attachment acs.org.

Solid-State Reaction Routes for Manganese Silicate Formation

Solid-state reactions are another method for synthesizing manganese silicates, often involving heating solid precursors at high temperatures ugm.ac.id. This method typically requires high temperatures and can involve grinding of precursors ugm.ac.id. While solid-state reactions can produce desired phases, they may result in powders with variations in particle size and aggregation scielo.br.

Thermodynamic Driving Forces in High-Temperature Synthesis

Thermodynamics plays a crucial role in high-temperature synthesis, determining the stability of phases and the driving forces for reactions umn.educambridge.org. The Gibbs free energy, which considers both enthalpy and entropy, governs equilibrium at constant temperature and pressure cambridge.org. At higher temperatures, the entropy term becomes more significant cambridge.org.

Thermodynamic driving forces can be assessed by computing the energies of relevant materials under specified conditions umn.edu. While theoretical calculations like density functional theory (DFT) can provide insights into thermodynamic stability at 0 K, the stability at higher temperatures needs to consider the entropy contribution umn.educambridge.org. The thermodynamic driving force dictates the feasibility of forming desired materials umn.edu.

In solid-state reactions, the stability of precursor materials, quantified by properties like melting points and formation energies, can correlate with optimal heating temperatures, suggesting the importance of reaction kinetics alongside thermodynamics acs.org.

Diffusion Mechanisms in Solid-State Manganese Silicate Reactions

Solid-state reactions typically occur at the interface between reacting solid particles and are often diffusion-limited concordia.ca. Atoms or ions must diffuse through the solid lattice for the reaction to proceed concordia.ca. The presence of defects in the solid can affect reactivity by influencing diffusion concordia.ca.

In reactions involving silicates, where a three-dimensional network of tetrahedra is present, diffusion may primarily occur through the movement of cations within the network concordia.ca. The rate of solid-state diffusion can be slow, especially when compared to reactions in mobile phases like liquids concordia.ca.

Diffusion mechanisms are fundamental to understanding reaction mechanisms in solid materials ubc.ca. Fluid-induced solid-state diffusion can also occur, where the movement of atoms is coupled with element release into fluids, potentially leading to higher diffusion rates researchgate.net.

Control of Phase Purity and Crystallinity in Solid-State Syntheses

Controlling phase purity and crystallinity is crucial in the solid-state synthesis of manganese silicate to ensure desired material properties. Solid-state synthesis typically involves heating stoichiometric mixtures of precursors, such as MnO₂ and SiO₂, at high temperatures, often ranging from 1,100 to 1,300°C. This process is conducted under controlled atmospheres, such as argon or air.

Achieving phase purity requires careful control of parameters including temperature, oxygen fugacity, and the ratio of precursors. X-ray diffraction (XRD) and Rietveld refinement are critical techniques used to confirm the crystallinity and phase purity of the synthesized material. mdpi.com

Solid-state reactions can sometimes lead to the formation of secondary phases or aggregation of nanostructures due to high temperatures. rhhz.net However, conventional solid-state approaches at high temperatures can also improve phase purity and crystallinity. rhhz.net

Recent advancements in solid-state synthesis have explored using natural clay minerals as silicon sources. For example, magadiite (B1252274), a layered sodium silicate, has been used to synthesize manganese silicate nanosheets (MS NSs) through a hydrothermal process followed by calcination. acs.orgx-mol.net This method involves ion exchange of sodium ions in magadiite with Mn²⁺, followed by hydrothermal treatment and calcination at temperatures like 500°C to crystallize the manganese silicate.

Another approach involves the conversion chemistry of nanoscopically confined manganese silicate, presenting a solid-state route to porous metal oxide catalyst supports. This involves the transformation of initially separated MnO and SiO₂ into a silicate phase through outward diffusion of Mn²⁺ ions towards SiO₂ under oxidative thermal annealing. crimsonpublishers.comacs.org

Advanced Synthesis Techniques for Controlled Manganese Silicate Morphologies

Advanced synthesis techniques offer greater control over the morphology of manganese silicate, enabling the creation of nanostructures and thin films with specific shapes and properties. These methods often operate at lower temperatures compared to conventional solid-state routes, allowing for better control over particle size and morphology.

Template-Assisted Synthesis of Nanostructured Manganese Silicate

Template-assisted synthesis is a powerful method for creating nanostructured manganese silicate with controlled pore sizes and morphologies. This technique utilizes pre-synthesized materials as templates around which the manganese silicate is formed.

Mesoporous silica (B1680970) materials, such as SBA-15 or MCM-41, are commonly used as hard templates. researchgate.netjim.org.cnrsc.org In this method, manganese precursors are introduced into the pores of the silica template, followed by reaction and removal of the template. For instance, mesoporous MnSiO₃ with a mesoporous structure has been synthesized using mesoporous silica as a self-reacting template via a hydrothermal method. researchgate.net This process can yield materials with uniform pore-size distributions, typically between 3–6 nm, and high specific surface areas ranging from 244.2 to 374.7 m²/g, depending on the hydrothermal temperature. researchgate.net

Another templating approach involves using amorphous SiO₂ spheres as hard templates for the assembly of manganese silicate nanobubbles into microbubbles. royalsocietypublishing.orgnih.gov In a surface-catalyzed dual templating method, the in situ generation of CO₂ can also serve as a soft template for the formation of manganese silicate nanobubbles. royalsocietypublishing.orgnih.gov Manganese (II) species can act as a catalyst in this process, decreasing the activation energy for the decomposition of carboxylate anions, which leads to the generation of CO₂ bubbles. royalsocietypublishing.orgnih.gov

Template-assisted methods can also be used to create hollow structures. For example, metal silicate box-in-box hollow structures have been prepared using SiO₂ nanoboxes as templates. royalsocietypublishing.orgnih.gov The synthesis involves a hydrothermal treatment of the templated materials. royalsocietypublishing.orgnih.gov

Template-assisted synthesis allows for the creation of materials with high specific surface areas, which is beneficial for applications such as supercapacitors, where it facilitates electrochemical processes. researchgate.net

Sol-Gel and Co-precipitation Approaches for Amorphous and Crystalline Manganese Silicate

Sol-gel and co-precipitation are wet-chemical techniques that allow for the synthesis of manganese silicate at lower temperatures, offering control over particle size and the ability to produce both amorphous and crystalline phases.

The sol-gel process typically involves using metal alkoxides or other precursors that undergo hydrolysis and condensation reactions to form a gel network. ung.si For manganese silicate synthesis via sol-gel, precursors like tetraethyl orthosilicate (B98303) (TEOS) for silica and manganese salts (e.g., manganese dioxide or manganese nitrate) are commonly used. malayajournal.orgmdpi.com The process involves mixing precursors in a solvent, often ethanol (B145695) and water, sometimes with the addition of an acid or base to adjust pH and control the reaction rate. malayajournal.orgmdpi.com The resulting sol is then subjected to aging, drying, and calcination at elevated temperatures to obtain the final manganese silicate material. malayajournal.org Calcination temperatures can range from 800 to 1,000°C to achieve crystalline phases.

Sol-gel methods can yield materials with fine particle sizes and high homogeneity. psu.edu For instance, manganese-activated zinc silicate phosphor has been successfully synthesized by the sol-gel method, with annealing temperature and manganese concentration affecting the photoluminescence properties. researchgate.netjca.edu.vn Optimal doping concentrations and calcination temperatures (e.g., 1100°C for 60 minutes) can lead to high luminescence intensity. researchgate.net

Co-precipitation involves the simultaneous precipitation of manganese and silicon precursors from a solution by adjusting the pH or adding a precipitating agent. This technique can result in better homogeneity compared to conventional ceramic techniques. psu.edu For example, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been synthesized using co-precipitation with manganese chloride, ferric chloride, and sodium hydroxide (B78521). psu.edu The resulting precipitate is then subjected to thermal treatment. psu.edu Controlling parameters like concentration ratios, digestion temperature, and duration affects the structural properties and particle size. psu.edu

Both sol-gel and co-precipitation methods can be used to produce nanosized materials with controlled structures and properties. mdpi.compsu.edu The sol-gel route, being a simple and low-cost process, allows for the control of structure and properties and is effective for producing nanosized composite materials with highly dispersed particles. mdpi.com

Vapor Deposition Methods for Thin Films of Manganese Silicate

Vapor deposition methods, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are employed to produce thin films of manganese silicate, particularly for applications requiring conformal and uniform layers, such as diffusion barriers in microelectronics.

CVD involves the reaction of gaseous precursors on a substrate surface to form a solid film. For manganese silicate thin films, manganese amidinate precursors reacting with insulator surfaces have been used. harvard.eduharvard.educambridgenetwork.co.uk These methods can form highly conformal, amorphous, and insulating manganese silicate (MnSixOy) layers along the walls of trenches in interconnects. harvard.edu These layers are effective barriers to the diffusion of copper, oxygen, and water. harvard.eduharvard.educambridgenetwork.co.uk The manganese metal can penetrate a few nanometers into the SiO₂ substrate, resulting in the formation of these amorphous layers. harvard.educambridgenetwork.co.uk

ALD is a specific type of CVD that involves sequential, self-limiting gas-surface reactions, allowing for precise control over film thickness and uniformity, often at the atomic level. acs.orgresearchgate.net An ALD process for making manganese silicate has been developed, capable of producing films less than 2 nm thick that prevent copper diffusion. acs.org This chemistry is based on the reaction between a manganese amidinate compound and a silanol (B1196071) precursor. acs.orgresearchgate.net ALD offers greater control over deposition and higher uniformity in chemical composition compared to other methods. acs.org

Studies on the surface chemistry during chemical deposition of manganese-based thin films on silicon substrates have shown that a manganese silicate layer often grows first, sometimes followed by the formation of a thin subsurface manganese silicide layer. acs.orgescholarship.org This combined structure can act as an effective diffusion barrier. acs.orgescholarship.org Different manganese precursors, such as manganese amidinate and methylcyclopentadienyl-manganese(I) tricarbonyl, have been characterized for their reactivity and the resulting film properties in CVD and ALD processes. acs.orgescholarship.orgresearchgate.net

Microwave-Assisted Synthesis of Manganese Silicate

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, offering advantages such as shorter reaction times, increased reaction rates, and potentially better control over particle size and morphology compared to conventional heating methods. acs.orgtandfonline.com

While many studies focus on microwave-assisted synthesis of manganese oxides or other materials, the technique can also be applied to manganese silicates or related composites. Microwave-assisted hydrothermal methods, for instance, have been used to synthesize layered manganese oxides. scielo.brnih.gov The rapid volumetric heating provided by microwaves promotes rapid nucleation and crystal growth, contributing to higher crystallinity. tandfonline.com This controlled heating can also influence the morphology of the synthesized materials. tandfonline.com

In the context of manganese silicates, microwave-assisted synthesis has been explored for incorporating manganese into silicate structures or for the synthesis of manganese-containing composites. For example, microwave heating has been used in the preparation of manganese-containing silicalite-1 nanocrystals, influencing both the crystallization time and particle size. acs.org Compared to conventional hydrothermal synthesis, microwave heating can lead to faster crystallization. acs.org

Microwave-assisted co-precipitation has also been used in the synthesis of magnetic manganese ferrite particles embedded in a silica matrix. researchgate.net Microwave treatment can improve the crystalline structure and reduce particle size compared to conventional oven treatment. psu.edu

Advanced Structural Elucidation and Crystallographic Investigations of Manganese Silicate

High-Resolution X-ray and Neutron Diffraction Studies of Manganese Silicate (B1173343) Polymorphs

High-resolution X-ray diffraction (XRD) and neutron diffraction are powerful tools for determining the crystallographic details of manganese silicates. These techniques provide information about lattice parameters, space groups, and the positions of atoms within the crystal structure mdpi.comnih.gov. Neutron diffraction is particularly valuable for distinguishing between elements with similar atomic numbers but different neutron scattering lengths, such as manganese and iron, allowing for precise site occupancy determination in mixed-metal silicates rruff.infogeoscienceworld.org.

Studies utilizing XRD have been employed to characterize the crystal phase and lattice distortion in manganese silicates mdpi.com. For instance, Rietveld refinement of XRD data has been used to analyze the crystal structures of synthetic leucite silicate framework analogues like Rb₂MnSi₅O₁₂ nih.govresearchgate.net. This method allows for the refinement of structural parameters by fitting a theoretical diffraction pattern to the experimentally observed one.

Neutron diffraction studies have been conducted on manganese silicates to investigate cation ordering and hydrogen bonding. Time-of-flight neutron powder diffraction has been used to determine the precise occupancies of metal cation sites in synthetic olivines of varying Fe-Mn compositions, revealing the preference of Mn²⁺ for the M2 site rruff.info. Variable-temperature neutron powder diffraction studies on minerals like serandite, a manganese silicate, have provided insights into the behavior of strong hydrogen bonds within the structure as a function of temperature geoscienceworld.orggeoscienceworld.org.

Refinement of Crystal Structures and Atomic Coordinates in Manganese Silicates

Crystal structure refinement involves adjusting crystallographic parameters, such as atomic coordinates, site occupancies, and thermal displacement parameters, to minimize the difference between observed and calculated diffraction data. This process yields a detailed picture of the atomic arrangement within the crystal.

Rietveld refinement of powder diffraction data is a common method for refining the crystal structures of manganese silicates mdpi.comnih.gov. For example, Rietveld refinements have been performed on Mn-substituted muscovite (B576469) and phlogopite to determine their crystal structures and cation ordering cambridge.org. These refinements can provide atomic coordinates and information about how different cations are distributed among available crystallographic sites. In the case of Rb₂MnSi₅O₁₂, Rietveld refinement of X-ray powder diffraction data showed that the structure consists of a framework of corner-sharing SiO₄ and MnO₄ units, with Rb cations located in extraframework channels nih.govresearchgate.net.

While X-ray diffraction is widely used, higher quality neutron or synchrotron X-ray powder diffraction studies may be necessary for a more precise determination of certain structural details, such as the state of manganese in a particular structure nih.gov.

Analysis of Disorder and Defects in Manganese Silicate Lattices

Crystal lattices are not always perfectly ordered and can contain various types of disorder and defects, which can significantly influence their properties. These imperfections can include point defects, line defects (dislocations), and planar defects (stacking faults and antiphase boundaries). Diffraction techniques and electron microscopy are crucial for identifying and characterizing these features.

Studies on manganese silicates have revealed the presence of disorder and defects. For instance, investigations of higher manganese silicides (HMS) have detected partial disorder in the silicon substructure using powder X-ray diffraction nih.gov. This disorder can be described by introducing additional atomic sites with different modulation functions.

In natural manganese silicate rocks, such as rhodonite, transmission electron microscopy (TEM) has revealed abundant lamellae of other pyroxenoids and clinopyroxene defects arizona.edu. These defects can have consistent lattice-fringe distances and characteristically occur in groups arizona.edu. Structurally disordered pyroxenoids with different fringe distances have also been observed, causing streaking in diffraction patterns arizona.edu.

The presence of disorder and defects can be linked to the synthesis method and conditions. For example, amorphous manganese silicate materials exhibit higher defect density and disorder compared to crystalline forms, contributing to their adsorption properties rsc.org. Lattice distortion can also be induced by doping, as seen in Mn-doped zinc silicate, where Mn²⁺ substitution leads to lattice distortion and structural defects that can enhance properties like photoluminescence mdpi.com.

Phase Transition Phenomena in Manganese Silicate Systems

Manganese silicates can undergo phase transitions in response to changes in temperature, pressure, or composition. These transitions involve a rearrangement of atoms and can lead to significant changes in crystal structure and physical properties. Diffraction techniques, particularly variable-temperature studies, are essential for investigating these phenomena.

Phase transitions in manganese silicate systems have been studied using techniques like differential scanning calorimetry (DSC) and high-temperature X-ray diffraction (HTXRD) researchgate.netscinn-eng.org.ua. For example, studies on the MnO-SiO₂ system have used DSC to determine the temperatures of phase transformations, melting, and crystallization for compounds like rhodonite (MnSiO₃) and tephroite (Mn₂SiO₄) scinn-eng.org.ua. This research experimentally established the temperature of the polymorphic transformation in rhodonite (γ-MnSiO₃ ↔ β-MnSiO₃), which is accompanied by a volume fluctuation scinn-eng.org.ua.

Higher manganese silicides (HMS) are also known to undergo solid-solid phase transitions in the temperature range relevant for thermoelectric applications researchgate.net. In situ XRD studies have shown that these transitions are primarily due to the temperature dependence of structural parameters researchgate.net. For example, Mn₂₇Si₄₇ undergoes a phase transformation to Mn₁₅Si₂₆ at around 800 °C researchgate.net.

Phase transformations are also observed during the high-temperature treatment of manganese ores containing silicates. For instance, in Zhaksy ore samples, a sharp increase in the braunite phase (Mn₇O₁₂Si) content is observed at elevated temperatures alongside quartz amorphization researchgate.net.

Quantitative Phase Analysis and Crystallinity Evaluation

Quantitative phase analysis (QPA) using diffraction data allows for the determination of the relative amounts of different crystalline phases in a mixture. Crystallinity evaluation assesses the degree of long-range order in a material, distinguishing between crystalline and amorphous components. These analyses are important for characterizing the purity and structural quality of manganese silicate materials.

XRD is commonly used for quantitative phase analysis and crystallinity evaluation of manganese silicates and materials containing them arizona.eduacs.orgnih.gov. The intensity of diffraction peaks is proportional to the amount of the corresponding crystalline phase. By analyzing the entire diffraction pattern, the proportions of different phases in a sample can be determined.

For example, powder X-ray diffraction analysis has been used to identify the crystalline phases present in precipitates obtained from leaching manganese silicate ores 911metallurgist.com. In studies of manganese ore sintering, XRD patterns are used to track the emergence and dominance of different phases, such as hausmannite (Mn₃O₄) and braunite (Mn₇O₁₂Si), and to assess the degree of crystallinity as a function of temperature researchgate.net.

Crystallinity can also be influenced by synthesis methods and conditions. Mesoporous manganese silicates synthesized via hydrothermal methods have shown high crystallinity, which contributes to their electrochemical performance researchgate.net. Conversely, amorphous manganese silicates exhibit poor crystallization properties and a disordered structure without distinct lattice stripes in HRTEM images and lack distinctive electron diffraction rings rsc.org.

Electron Microscopy and Diffraction for Microstructural Characterization of Manganese Silicate

Electron microscopy techniques, such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide real-space images of the microstructure and morphology of manganese silicate materials. Electron diffraction, often performed in conjunction with TEM, yields information about the crystallographic structure of very small areas.

TEM and SEM are used to characterize the morphology and microstructure of as-prepared manganese silicate products nih.govrsc.org. TEM images can reveal the shape and size of particles, such as hollow sphere-like nanostructures nih.gov. SEM provides images of the surface morphology and can show features like rough and porous surfaces nih.gov.

Scanning transmission electron microscopy (STEM) can be used for elemental analysis, providing mapping of elements within the microstructure nih.govresearchgate.net. This helps to understand the distribution of manganese, silicon, and oxygen within the material nih.gov.

Electron diffraction patterns obtained from selected areas in TEM provide crystallographic information, confirming the presence of crystalline phases and their orientation rsc.org. A lack of distinct electron diffraction rings indicates an amorphous structure rsc.org.

High-Resolution Transmission Electron Microscopy (HRTEM) of Manganese Silicate Interfaces

High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale images of crystal lattices and interfaces. This technique is invaluable for studying the fine details of crystal structures, defects, and the interaction between different materials at interfaces.

HRTEM has been used to characterize the microstructure of manganese silicates, including interfaces arizona.edursc.orgosti.gov. For instance, HRTEM images have been used to study the formation of manganese silicate barrier layers on silicon dioxide (SiO₂) aip.orgdcu.ie. These studies can show the thickness of the manganese silicate layer and its interface with the underlying SiO₂ aip.org. HRTEM can reveal that the growth of the manganese silicate layer results in a corresponding reduction in the SiO₂ layer thickness aip.orgdcu.ie.

HRTEM images can also provide direct visualization of lattice fringes, allowing for the measurement of lattice-fringe distances and the identification of defects within the crystal structure arizona.edu. For example, HRTEM has been used to examine defects in pyroxmangite lamellae within rhodonite arizona.edu. In the case of amorphous manganese silicate, HRTEM images show a disordered structure without distinct lattice stripes rsc.org.

HRTEM can also be used to study the morphology of nanoparticles and their aggregation behavior mdpi.com. Images can reveal that nanorods are composed of many nanoparticles that attach along the same direction, showing mesocrystal characteristics mdpi.com.

| Technique | Information Provided | Relevant Section(s) |

| High-Resolution X-ray Diffraction (XRD) | Crystal phase, lattice parameters, quantitative phase analysis, crystallinity | 3.1, 3.1.1, 3.1.4 |

| Neutron Diffraction | Atomic positions, site occupancies (especially for light elements or similar Z), magnetic structures | 3.1, 3.1.1 |

| Rietveld Refinement | Refined crystal structure parameters (atomic coordinates, site occupancies, thermal parameters) | 3.1.1 |

| Transmission Electron Microscopy (TEM) | Microstructure, morphology, defects, electron diffraction | 3.2, 3.1.2 |

| Scanning Electron Microscopy (SEM) | Surface morphology, microstructure | 3.2 |

| Scanning Transmission Electron Microscopy (STEM) | Elemental mapping, microstructure | 3.2 |

| High-Resolution TEM (HRTEM) | Atomic-scale structure, lattice fringes, interfaces, defects | 3.2.1, 3.1.2 |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, melting/crystallization behavior | 3.1.3 |

| High-Temperature X-ray Diffraction (HTXRD) | In situ phase transitions with temperature | 3.1.3 |

Selected Area Electron Diffraction (SAED) for Local Crystallography of Manganese Silicate

Selected Area Electron Diffraction (SAED) is a transmission electron microscopy (TEM) technique used to obtain crystallographic information from a specific, small area of a sample. It provides diffraction patterns that are characteristic of the crystal structure and orientation within the selected region.

Studies on manganese silicate materials have utilized SAED to investigate their local crystallinity. For instance, SAED analysis of a mesoporous lithium manganese silicate material, intended for use as a lithium-ion battery cathode, showed a pattern consistent with an amorphous material after cycling, indicating a loss of crystallinity despite the retention of a mesoporous structure rsc.org. In another study focusing on manganese-containing silicalite-1 nanocrystals, SAED performed on agglomerates of nanoparticles covering the surface of zeolite crystals revealed a polycrystalline nature acs.org. The measured distances from the SAED pattern in this case corresponded to hausmannite (Mn₃O₄) lattice distances, confirming its presence as an extraframework Mn oxide phase acs.org. SAED analysis has also been used in conjunction with HRTEM and STEM-EDX to study the nanoscale structure and composition of manganese coatings si.edu.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Manganese Silicate Particles

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at high resolution. It provides detailed images of particle shape, size, and arrangement.

SEM has been extensively applied to study the morphology of manganese silicate materials in various forms. For example, SEM images of manganese silicate hollow nanospheres synthesized via a hydrothermal method showed their hollow sphere-like nanostructures with sizes around 100 nm nih.govacs.org. The shells of these nanospheres were found to be assembled by numerous nanoparticles, resulting in rough and porous surfaces nih.gov. SEM has also been used to examine manganese silicate rings formed by dividing cyanobacteria, revealing them as bright rings with a diameter of 1 µm localized at the division septum of cells researchgate.net. These rings appeared as traces of septation events researchgate.net. In the study of mesoporous manganese silicate MnKIL-1, SEM micrographs showed the disordered mesoporous structure with pore openings around 16 nm chem-soc.si. Furthermore, SEM analysis of manganese ores during high-temperature treatment revealed a porous, granular structure with interconnected manganese-rich particles, suggesting partial densification mdpi.com. SEM, along with TEM, was used to characterize the morphology of manganese silicate nanospheres incorporated into hydrogels, confirming their presence and distribution within the hydrogel matrix nih.gov.

Vibrational Spectroscopy for Probing Manganese Silicate Bonding Environments

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, are invaluable tools for investigating the molecular vibrations within a material, providing insights into the bonding environments, functional groups, and structural units present.

Raman Spectroscopy of Manganese Silicate Phonon Modes

Raman spectroscopy probes the inelastic scattering of light by phonons, which are quantized lattice vibrations. The resulting Raman spectrum contains peaks corresponding to specific vibrational modes, offering information about the molecular structure and bonding.

Raman spectroscopy has been widely used to study the structural properties of various silicate melts and glasses, including those containing manganese mdpi.com. Analysis of Raman data can reveal the types of vibration species and their relative distribution by examining peak shifts and intensities mdpi.com. For silicate glasses, Raman spectra typically show two broad bands in the frequency range of 200 to 1200 cm⁻¹, corresponding to low-wavenumber (LW) and high-wavenumber (HW) regions mdpi.com. The HW band, located between 800 and 1200 cm⁻¹, is particularly useful for investigating the degree of polymerization of the silicate network mdpi.com. Studies on manganese silicate minerals like braunite have utilized Raman spectroscopy for identification and characterization researchgate.net. Raman spectra of tephroite (Mn₂SiO₄) have been studied under high pressures, revealing information about its vibrational modes and pressure-induced transformations, such as amorphization above approximately 20 GPa geoscienceworld.org. Raman spectroscopy has also been used to analyze manganese-containing silicalite-1 nanocrystals, providing evidence for the incorporation of Mn³⁺ into the framework and the formation of manganese oxides acs.org.

Infrared Absorption Spectroscopy for Functional Group Identification in Manganese Silicate

Infrared (IR) absorption spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength or wavenumber. This technique is sensitive to the vibrational modes of specific functional groups and chemical bonds.

FT-IR spectroscopy is an important tool for the qualitative analysis of materials, based on the signals generated by various chemical groups through the absorption of infrared light researchgate.net. Infrared absorption spectra of manganese silicate minerals can provide information about the presence of silicate anions and hydroxyl groups nih.gov. For instance, studies on manganese silicate minerals like nambulite and rhodonite have utilized IR spectroscopy to examine absorption peaks related to Si-O tetrahedra rruff.info. FT-IR spectra of synthetic manganese silicates have shown characteristic peaks, such as those around 3496 cm⁻¹ attributed to Mn-OH stretching vibrations and a broadening absorbance near 3200 cm⁻¹ due to H-bonding researchcommons.org. A band at 452 cm⁻¹ has been assigned to Mn-O vibrations researchcommons.org. IR spectroscopy has also been used to characterize manganese smelting slag, which shows strong infrared characteristic peaks around 960 cm⁻¹ cgsjournals.com. A compilation of infrared powder absorption spectra of various manganese oxides, including braunite (a manganese silicate), serves as a basis for their spectroscopic identification geoscienceworld.org.

Magnetic Resonance Techniques for Local Structure and Oxidation States in Manganese Silicate

Magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, are valuable for probing the local environment and oxidation states of paramagnetic species, such as manganese ions, within a material.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Manganese Silicate

Electron Paramagnetic Resonance (EPR) spectroscopy detects unpaired electrons in paramagnetic species in the presence of a magnetic field nih.gov. This technique is particularly useful for studying transition metal ions like manganese, which can exist in various oxidation states with different numbers of unpaired electrons.

EPR spectroscopy has been employed to investigate the environment of manganese ions in various inorganic systems, including silicate glasses tci-thaijo.org. Studies on manganese minerals like alleghanyite, ardenite, and leucophoenicite have used EPR to confirm the presence of Mn(II) with a g-value around 2.0 nih.gov. In manganese-doped soda-lime-silicate glasses, EPR spectra have shown resonance signals at g ≈ 2.0 with a sextet of hyperfine lines, representing Mn²⁺ ions in octahedral symmetry tci-thaijo.org. A broad resonance at g ≈ 4.3 has also been observed, and its intensity increased with increasing MnO₂ concentration tci-thaijo.org. The disappearance of the sextet at higher MnO₂ concentrations indicated a decrease in Mn²⁺ ions tci-thaijo.org. EPR spectroscopy has also been proposed as a method to distinguish between biogenic and abiotic manganese oxides, as biogenic samples may display a characteristic narrow linewidth nih.govresearchgate.net. Studies on Mn²⁺-doped Si nanoparticles have shown classic Mn²⁺ EPR spectra with six large peaks corresponding to allowed transitions and smaller doublets from forbidden transitions acs.org. Fitting these spectra often requires a multi-component model, suggesting the presence of Mn²⁺ in different local environments with symmetries lower than tetrahedral acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Silicon and Oxygen in Manganese Silicate

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the 29Si and 17O nuclei, provides valuable insights into the local structural environments of silicon and oxygen within manganese silicates. The paramagnetic nature of manganese ions (especially Mn2+, Mn3+, and Mn4+) can significantly influence NMR spectra, leading to paramagnetic shifts and line broadening nih.govresearchgate.net. Despite these challenges, solid-state NMR can distinguish and quantify different silicon sites within the silicate structure researchgate.net.

Studies utilizing 29Si NMR on paramagnetic silica-based materials containing manganese have investigated the effect of manganese concentration on relaxation times (T1 and T2). These measurements can be used to infer distances between manganese and silicon atoms, providing quantitative structural information nih.govresearchgate.net. The presence of paramagnetic centers can lead to 29Si T1 time distributions, which, while a common phenomenon, can be masked by bulk magnetic susceptibility effects at higher paramagnetic ion concentrations nih.gov.

Furthermore, 29Si MAS NMR spectra can reveal changes in the coordination states of silicon. For instance, studies on silicon suboxides have shown that 29Si MAS NMR spectra exhibit broad peaks, and the chemical shift can serve as a criterion for the degree of reduction of SiO2 nih.gov. In manganese-containing systems, the incorporation of manganese into the silica (B1680970) network or its presence on the surface can be investigated through the analysis of 29Si NMR spectra researchgate.net. Different shifts for 29Si NMR signals in materials with transition metal cations are observed, often falling outside the typical range for silicon in diamagnetic compounds researchgate.net.

17O NMR can complement 29Si NMR by providing information about the oxygen environments, including bridging and non-bridging oxygens, and their interactions with manganese ions. While the provided search results primarily focus on 29Si NMR in the context of manganese-containing silicates, 17O NMR has been applied to other silicate systems to study oxygen configurations and their interactions with paramagnetic ions like Fe2+ researchgate.net. The principles applied to other transition metals are relevant to manganese silicates, suggesting the potential of 17O NMR for elucidating the local oxygen environments around manganese centers.

X-ray Spectroscopy for Elemental and Oxidation State Analysis in Manganese Silicate

X-ray spectroscopy techniques, including X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS), are powerful tools for characterizing the elemental composition, chemical states, and local atomic structure of manganese silicates.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry of Manganese Silicate

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the outermost layers of a material. XPS has been successfully applied to characterize the surface chemistry of manganese silicates, including synthetic phases like Mn2SiO4 and MnSiO3 capes.gov.brusask.caresearchgate.net.

XPS can differentiate between different manganese silicate phases based on the binding energies of core-level electrons, such as Mn 2p, Si 2p, and O 1s. For example, studies have shown that the binding energies of Mn 2p3/2, O 1s, and Si 2p XPS spectra for Mn2SiO4 are significantly lower than those for MnSiO3, allowing for their differentiation usask.ca. The Si 2p binding energy has been determined for MnSiO3 (102.0 eV for Si 2p3/2) and Mn2SiO4 (101.4 eV for Si 2p3/2) usask.ca. These differences in binding energies are crucial for identifying and distinguishing between different manganese silicate phases, particularly in complex systems or thin films capes.gov.brusask.ca.

XPS is also valuable for investigating the formation of manganese silicate layers on surfaces, such as silicon dioxide substrates aip.orgescholarship.org. Studies on the chemical deposition of manganese-based thin films have used XPS to characterize the resulting layers, identifying the formation of manganese silicate and manganese silicide phases depending on deposition conditions aip.orgescholarship.org. The analysis of XPS spectra, including peak positions and line shapes, provides insights into the chemical bonding and stoichiometry of the manganese silicate formed on the surface aip.orgescholarship.org.

Table 1 presents representative Si 2p binding energies for different manganese silicates as determined by XPS.

| Compound | Si 2p3/2 Binding Energy (eV) | Si 2p Peak Maximum Energy (eV) | Reference |

| MnSiO3 | 102.0 | 102.1 | usask.ca |

| Mn2SiO4 | 101.4 | 101.6 | usask.ca |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy of Manganese in Silicates

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful technique for determining the oxidation state and local coordination environment of specific elements within a material. Mn K-edge XANES, in particular, is widely used to investigate the oxidation state of manganese in various compounds, including silicates uni-hannover.demdpi.comosti.govgeoscienceworld.orgnih.govmsaweb.orgconicet.gov.argeoscienceworld.org.

The energy position of the Mn K-edge in XANES spectra is sensitive to the average oxidation state (AOS) of manganese, shifting to higher energies with increasing oxidation state mdpi.comosti.govgeoscienceworld.orgnih.govmsaweb.org. This relationship allows for the determination of the average manganese oxidation state in manganese silicates by comparing their XANES spectra to those of reference compounds with known manganese oxidation states mdpi.comosti.govgeoscienceworld.org. Linear combination fitting (LCF) of XANES spectra can be used to quantify the proportions of different manganese oxidation states present in a sample osti.govgeoscienceworld.orgresearchgate.net.

XANES can also provide information about the local coordination environment of manganese. The shape and features of the pre-edge and near-edge regions of the Mn K-edge spectrum are influenced by factors such as coordination number and the distortion of the coordination polyhedron msaweb.orgarizona.eduresearchgate.net. For instance, the intensity of the pre-edge peak can be related to the degree of inversion symmetry at the manganese site conicet.gov.ar. Studies have utilized Mn K-edge XANES to investigate manganese speciation in complex systems like soils, where manganese can be present in various forms, including silicate-bound Mn uni-hannover.deresearchgate.net.

While XANES is effective for determining the average oxidation state, it is less sensitive to subtle changes in the ligand environment compared to techniques like X-ray emission spectroscopy nih.gov. However, by analyzing the spectral features and comparing them to reference compounds, valuable information about the local structural environment of manganese in silicates can be obtained.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy of Manganese Coordination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides detailed information about the local atomic structure around a specific element, including bond distances, coordination numbers, and the types of neighboring atoms within a few angstroms osti.govgeoscienceworld.orgarizona.eduresearchgate.net. Mn K-edge EXAFS is a crucial technique for elucidating the coordination environment of manganese in silicate structures.

EXAFS analysis involves fitting the oscillations in the absorption spectrum beyond the edge to structural models. This allows for the determination of parameters such as the average Mn-O bond distance and the number of oxygen atoms coordinating the manganese ion arizona.eduresearchgate.net. Studies on various manganese-containing compounds, including silicates, have utilized EXAFS to determine the local coordination of manganese osti.govgeoscienceworld.org. For example, EXAFS has been used to study the local structure of manganese in staurolite, a silicate mineral, revealing that manganese is primarily concentrated in tetrahedral sites with a specific Mn-O bond length arizona.edu.

EXAFS is particularly powerful for distinguishing between different manganese species and coordination environments in complex materials or environmental samples uni-hannover.deosti.govgeoscienceworld.orgresearchgate.net. Linear combination fit (LCF) analysis of EXAFS spectra using a library of reference compounds can identify and quantify different manganese species groups, including silicate-bound manganese uni-hannover.deosti.govgeoscienceworld.orgresearchgate.net. EXAFS provides better discriminatory power for identifying and quantifying manganese species compared to XANES osti.govgeoscienceworld.org.

Table 2 presents representative Mn-O bond lengths and coordination numbers for manganese in different coordination environments, as determined by EXAFS and other methods.

| Coordination Environment | Coordination Number | Average Mn-O Bond Length (Å) | Reference/Notes |

| Tetrahedral (in staurolite) | ~3.8 | 1.99 | arizona.edu |

| Tetrahedral (ideal, Mn2+) | 4 | 2.02 | researchgate.net |

| Octahedral (ideal, Mn2+) | 6 | 2.19 | researchgate.net |

| Octahedral (ideal, Mn3+) | 6 | 2.02 | researchgate.net |

| Octahedral (ideal, Mn4+) | 6 | ~1.85-1.90 | Based on typical Mn4+ oxides |

EXAFS studies have also contributed to understanding the structural incorporation of manganese into silicate frameworks, such as in manganese-containing zeolites or molecular sieves acs.org. By analyzing the local environment around manganese, EXAFS can confirm whether manganese ions are incorporated into the silicate framework or are present as extra-framework species acs.org.

Theoretical and Computational Chemistry of Manganese Silicate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure of Manganese Silicate (B1173343)

Density Functional Theory (DFT) is a widely used first-principles method for investigating the electronic structure and properties of materials, including manganese silicates researchgate.net. DFT calculations approximate the many-body problem of interacting electrons by focusing on the electron density, offering a computationally feasible approach to determine the ground state energy and particle density of a system researchgate.netroyalsocietypublishing.org. Various approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), are employed in DFT calculations researchgate.netroyalsocietypublishing.org. The choice of functional can influence the results, with different functionals sometimes yielding qualitatively different outcomes, particularly concerning magnetic ground states mdpi.com. The inclusion of a Hubbard U term (DFT+U) is often necessary to accurately describe the localized nature of Mn d-electrons and improve agreement with experimental observations, especially regarding band gaps and local magnetic moments royalsocietypublishing.orgaip.orgsaip.org.za.

Band Structure and Density of States Analysis of Manganese Silicate

Analysis of the band structure and density of states (DOS) provides critical information about the electronic properties of manganese silicates, such as their metallic or semiconducting nature and the contributions of different atomic orbitals to the electronic states royalsocietypublishing.orgsaip.org.zaaps.org. DFT calculations can reveal the distribution of electron energy levels and the presence of band gaps, which are fundamental to understanding electrical conductivity and optical properties royalsocietypublishing.orgsaip.org.zaresearchgate.net. For instance, DFT+U calculations on materials containing manganese have shown that valence bands are primarily composed of O 2p states hybridized with Mn 3d states, while conduction bands are dominated by Mn 3d states mixed with O 2p states, indicating significant hybridization saip.org.za. The position of the Fermi level relative to the band gap determines whether a material is a metal (Fermi level within a band) or a semiconductor/insulator (Fermi level within a band gap) royalsocietypublishing.orgaps.orgresearchgate.net. Spin-polarized DOS analysis can further illustrate the magnetic nature of the material by showing different distributions for spin-up and spin-down electrons researchgate.netescholarship.org.

Computational Prediction of Manganese Silicate Stability and Reaction Pathways

Computational methods, including DFT, are valuable tools for predicting the stability of different manganese silicate structures and exploring potential reaction pathways berkeley.edu. By calculating the total energy of various structural configurations, researchers can assess their relative stabilities under different conditions berkeley.edu. DFT can be used to investigate the energetics of phase transformations, providing insights into which polymorphs are thermodynamically favored aip.orgresearchgate.net. Furthermore, computational approaches can be employed to identify and characterize reaction intermediates and transition states, helping to elucidate the mechanisms of chemical reactions involving manganese silicates mdpi.comrsc.org. For example, DFT has been used to study the stability of substituted manganese silicates and the energetics of processes like delithiation in the context of battery materials researchgate.netdiva-portal.org. The concept of computational materials design leverages these predictions to identify materials with desirable properties and explore potential synthesis routes berkeley.edu.

Molecular Dynamics (MD) Simulations of Manganese Silicate Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of atoms and molecules, providing insights into dynamic processes at interfaces involving manganese silicates osti.govresearchgate.netresearchgate.netacs.org. MD simulations track the motion of individual particles based on interatomic forces, allowing researchers to observe phenomena like adsorption, diffusion, and structural changes in real time at the atomic scale osti.govresearchgate.netresearchgate.net. This method is particularly useful for investigating interfacial phenomena, where the interactions between the manganese silicate surface and surrounding species (e.g., water, ions, gas molecules) are crucial researchgate.netacs.orgmdpi.comaip.orgresearchgate.netrsc.org.

Simulation of Adsorption Processes on Manganese Silicate Surfaces

MD simulations are widely applied to simulate adsorption processes on the surfaces of materials, including silicates and manganese oxides researchgate.netmdpi.comresearchgate.netrsc.org. These simulations can provide detailed information about how molecules and ions interact with and bind to specific surface sites mdpi.comresearchgate.netrsc.org. By analyzing parameters such as radial distribution functions and interaction energies, MD can reveal the preferred adsorption sites, the strength of interactions, and the structure of adsorbed layers mdpi.comresearchgate.net. For example, MD simulations have been used to investigate the adsorption of ions and water molecules on manganese oxide surfaces, showing differences in adsorption capacities and mechanisms on different crystal facets mdpi.comresearchgate.net. Simulations can also explore the influence of factors like surface charge, pore size, and the presence of other species on adsorption behavior rsc.org.

Computational Study of Mechanical Behavior of Manganese Silicate

Computational methods, such as molecular simulation and density-functional theory (DFT), are employed to study the mechanical properties of silicate phases. While much of the available research focuses on calcium silicate hydrates (C-S-H) relevant to cementitious materials, the principles and techniques are applicable to manganese silicates. For instance, the COMPASS force field has been validated for evaluating the mechanical properties of silicate phases like C₃S and C₂S, yielding results comparable to experimental data engineering.org.cn. DFT and ReaxFF have also been used to study the hydration of C₂S engineering.org.cn. Ab-initio calculations have been utilized to investigate the doping behavior of manganese into cement clinker engineering.org.cn.

Studies on C-S-H have shown that fracture mechanics depend on the silicate chains, with strength decreasing significantly in directions normal to these chains engineering.org.cn. The presence of calcium atoms in C-S-H has been reported to decrease stiffness and cohesive force, and a higher Ca/Si ratio can lead to more structural defects engineering.org.cn. To improve tensile strength in C-S-H, a smaller lattice spacing between silicate chains is suggested engineering.org.cn. Simulations have demonstrated that the Ca/Si ratio significantly affects the stiffness and strength of C-S-H engineering.org.cn.

While direct computational studies specifically on the mechanical behavior of manganese silicate minerals like rhodonite (MnSiO₃) or tephroite (Mn₂SiO₄) are less extensively documented in the immediate search results, the methodologies applied to other silicates provide a framework for such investigations. Research on the mechanical properties of composite mortars incorporating electrolytic manganese residue, which would contain manganese compounds including potentially silicates, has been conducted. These studies experimentally investigate flexural and compressive strengths under different mixing ratios, demonstrating how the inclusion of manganese-containing materials can influence mechanical performance mdpi.com.

Thermodynamic and Kinetic Modeling of Manganese Silicate Formation and Transformation

Thermodynamic and kinetic modeling are essential for predicting and understanding the conditions under which manganese silicates form, transform, dissolve, and precipitate in various systems. These models provide insights into reaction pathways, rates, and equilibrium states.

Phase Diagram Construction for Manganese Silicate-Containing Systems

Phase diagrams are fundamental tools for understanding the stable phases in a system as a function of variables like temperature, pressure, and composition. For manganese silicate systems, phase diagrams illustrate the conditions under which different manganese silicate minerals or solid solutions are stable.

Studies have focused on constructing phase diagrams for systems relevant to manganese silicate formation, such as the Mn-Si-O system. The CALPHAD (Calculation of Phase Diagrams) approach is commonly used to re-evaluate thermodynamic parameters and construct these diagrams based on available experimental data researchgate.net. Binary phase diagrams, such as the Mn-Si, Si-O, and Mn-O systems, serve as components for understanding more complex ternary and quaternary systems involving manganese and silicon oxides researchgate.net.

Research on the Mn-Si system has identified stable intermetallic phases like Mn₆Si, Mn₉Si₂, Mn₃Si, Mn₅Si₃, Mn₁₁Si₁₉, and MnSi, and has considered the polymorphic forms of manganese researchgate.net. The MnO-SiO₂ system is particularly relevant to manganese silicates like rhodonite (MnSiO₃) and tephroite (Mn₂SiO₄). Experimental studies using techniques like Differential Scanning Calorimetry (DSC) are used to accurately determine temperatures of phase transformations, melting, and crystallization in this system, helping to refine equilibrium state diagrams scinn-eng.org.ua. This includes determining the congruent melting temperature of tephroite and the solidus and liquidus of rhodonite incongruent melting scinn-eng.org.ua. Experimental establishment of the polymorphic transformation temperature of rhodonite (γ-MnSiO₃ ↔ β-MnSiO₃) is also crucial for accurate phase diagram construction scinn-eng.org.ua.

Phase diagrams for systems like Mn-Fe-Si-C are established using reported binary diagrams and calculations of ternary and quaternary diagrams, which is relevant for understanding phases in silico- and ferromanganese alloys that can contain manganese silicides pyrometallurgy.co.za. Thermodynamic modeling of multicomponent oxide systems containing Mn oxides, such as CaO-MgO-Al₂O₃-SiO₂-FeOx-CrOx-TiOx-MnOx, utilizes models like the Modified Quasichemical Model for molten slag and the Compound Energy Formalism for solid solutions to calculate phase diagrams under varying oxygen partial pressures pyrometallurgy.co.za.

Table 1. Experimentally Determined Phase Transformation Temperatures in the MnO-SiO₂ System scinn-eng.org.ua.

| Phase/Transformation | Temperature (°C) | Notes |

| Tephroite (Mn₂SiO₄) Melting | Congruent | More accurately determined |

| Rhodonite (MnSiO₃) Melting | Incongruent | Solidus and liquidus determined |

| Rhodonite Polymorphic Transformation (γ ↔ β) | Experimentally Established | Accompanied by volume fluctuation up to 2% |

| Eutectic between Tephroite and Rhodonite | Studied |

Kinetic Rate Law Development for Manganese Silicate Dissolution and Precipitation

Kinetic rate laws describe the speed at which minerals dissolve or precipitate. Developing accurate kinetic models for manganese silicates is important for understanding their behavior in natural and industrial processes.

General kinetic rate laws for mineral dissolution and precipitation often take a form that depends on the surface area of the mineral, an intrinsic rate constant, and terms related to the deviation from equilibrium (affinity) and the activity of promoting or inhibiting species gwb.com. These rate laws can be empirically based or derived from transition state theory researchgate.netacademie-sciences.fr.

While specific kinetic rate laws for the dissolution and precipitation of manganese silicate minerals like rhodonite or tephroite are not explicitly detailed in the provided search results, research on the kinetics of related processes provides valuable context. For example, kinetic modeling of the silicothermic reduction of manganese oxide from slags containing MnO-SiO₂-CaO-Al₂O₃ involves understanding the mass transfer rates of species like Mn²⁺ and silicate dimers across the metal/slag interface osti.gov. This highlights the importance of transport phenomena in controlling reaction rates in high-temperature systems involving manganese and silicon oxides osti.gov.

Studies on the dissolution and precipitation of other silicates and oxides, such as those in cementitious systems or environmental contexts, demonstrate the complexity of developing accurate kinetic models. Factors like pH, the presence of promoting or inhibiting species (e.g., H⁺, OH⁻, Al³⁺), and the availability of reactive surface sites significantly influence reaction rates gwb.comacademie-sciences.fr. The form of the rate law can vary depending on the mineral and the conditions, sometimes showing linear or non-linear dependencies on the fluid saturation state academie-sciences.fr.

Research on manganese removal from mine water using manganese-coated silica (B1680970) sand has employed geochemical kinetic modeling to understand the reaction mechanisms. This work suggests that the interaction with δ-MnO₂ is a main removal mechanism for Mn²⁺, and the rate can be influenced by the amount of activated δ-MnO₂ present mdpi.com. While this involves manganese oxides on a silica surface, it illustrates the application of kinetic modeling to manganese-silicon interfaces in aqueous systems.

Geochemical Speciation Modeling Involving Manganese Silicate

Geochemical speciation modeling involves calculating the distribution of chemical species in a system, including dissolved ions, complexes, and solid phases, under given conditions of temperature, pressure, and bulk composition. For systems containing manganese and silicon, this type of modeling can predict the stability of manganese silicate minerals and the forms in which manganese exists in aqueous solutions in equilibrium with these solids.

Geochemical models are used to simulate chemical reactions among solutions, minerals, gases, and organic matter in aqueous systems tandfonline.com. They can predict the saturation index of mineral phases, indicating whether a mineral is likely to dissolve or precipitate tandfonline.com. Software packages like PHREEQC and VISUAL MINTEQ are commonly used for these calculations, incorporating thermodynamic databases that include various mineral phases and aqueous species tandfonline.commdpi.commdpi.com.

In the context of manganese silicates, geochemical speciation modeling can help understand the behavior of manganese in natural waters or engineered systems where these minerals are present or could form. For example, modeling can assess the bioavailability and mobility of manganese in soils and waters, which is influenced by its speciation (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺) tandfonline.comencyclopedia.pub. The prevailing pH and redox conditions are critical factors determining manganese speciation in soils encyclopedia.pub. Under acidic conditions, Mn(II) is favored, while at higher pH, Mn(III) and Mn(IV) species are more likely encyclopedia.pub.

Geochemical modeling has been applied to study the behavior of trace elements, including manganese, in groundwater and soil systems tandfonline.comresearchgate.net. These models can predict the distribution of manganese among different chemical species and its association with various solid phases, such as metal (hydr)oxides and clay minerals encyclopedia.pubresearchgate.net. While direct modeling specifically focused on equilibrium with manganese silicate minerals is not extensively detailed in the provided results, the general principles and tools of geochemical speciation modeling are applicable to such systems. The inclusion of accurate thermodynamic data for relevant manganese silicate phases in the model's database is crucial for predicting their stability and influence on solution chemistry.

Geochemical modeling can also be coupled with kinetic considerations to simulate the time-dependent evolution of a system, particularly when reaction rates are slow mdpi.comiaea.org. This allows for a more realistic representation of natural processes like weathering, where minerals dissolve over time academie-sciences.fr.

Table 2. Factors Influencing Manganese Speciation in Geochemical Systems encyclopedia.pub.

| Factor | Influence on Manganese Speciation |

| pH | Favors Mn(II) at acidic pH (< 5.5). Favors Mn(III) and Mn(IV) at higher pH. |

| Redox Conditions | Controls the oxidation state of manganese. |

| Presence of Ligands | Can facilitate dissolution of manganese oxides. |

| Association with Solids | Sorption onto metal (hydr)oxides, clay minerals, etc. |

Geochemical and Mineralogical Contexts of Manganese Silicate